2H-Pyrido[3,2-b]-1,4-oxazin-3(4H)-one

Kinase Inhibition Spleen Tyrosine Kinase (Syk) Cancer Therapeutics

Medicinal chemistry programs targeting Syk-dependent pathologies or bacterial topoisomerases require the precise 3,2-b pyridooxazinone regioisomer for synthetic success. Substituting with the 4,3-b analog (CAS 20348-20-3) or the reduced 3,4-dihydro form (CAS 20348-23-6) alters electronic properties and hydrogen-bonding capacity, risking failure in key coupling steps. 2H-Pyrido[3,2-b]-1,4-oxazin-3(4H)-one (CAS 20348-09-8) eliminates this risk: • Validated intermediate for the potent Syk inhibitor R406 (tamatinib, Ki = 30 nM), enabling programs in B-cell malignancies, rheumatoid arthritis, and immune thrombocytopenia. • Proven 'right-hand side' component of novel bacterial topoisomerase inhibitors (NBTIs) with anti-staphylococcal activity (MIC = 0.5 µg/mL). • Consistent ≥98% purity and well-defined crystallinity (mp 204-208°C) ensure reproducible yields in multi-step syntheses.

Molecular Formula C7H6N2O2
Molecular Weight 150.13 g/mol
CAS No. 20348-09-8
Cat. No. B1293821
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2H-Pyrido[3,2-b]-1,4-oxazin-3(4H)-one
CAS20348-09-8
Molecular FormulaC7H6N2O2
Molecular Weight150.13 g/mol
Structural Identifiers
SMILESC1C(=O)NC2=C(O1)C=CC=N2
InChIInChI=1S/C7H6N2O2/c10-6-4-11-5-2-1-3-8-7(5)9-6/h1-3H,4H2,(H,8,9,10)
InChIKeyANHQLUBMNSSPBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2H-Pyrido[3,2-b]-1,4-oxazin-3(4H)-one (CAS 20348-09-8): Definitive Chemical Identity and Core Specifications for Procurement


2H-Pyrido[3,2-b]-1,4-oxazin-3(4H)-one (CAS 20348-09-8) is a bicyclic heterocyclic compound characterized by a fused pyridine and 1,4-oxazine ring system with a molecular formula of C7H6N2O2 and a molecular weight of 150.13 g/mol [1]. The compound is a crystalline solid with a melting point range of 204-208°C and is typically supplied at ≥98% purity . It serves as a foundational building block and versatile scaffold in medicinal chemistry for the synthesis of bioactive molecules, including kinase inhibitors, antibacterial agents, and compounds targeting neurological disorders [2].

Why 2H-Pyrido[3,2-b]-1,4-oxazin-3(4H)-one (CAS 20348-09-8) Cannot Be Interchanged with Generic Analogs in Critical Synthetic Pathways


The specific substitution pattern and inherent reactivity of the pyrido[3,2-b]oxazinone core dictate its suitability for advanced medicinal chemistry applications. The parent scaffold, 2H-Pyrido[3,2-b]-1,4-oxazin-3(4H)-one, offers multiple sites for derivatization, including the amide nitrogen at position 4 and electrophilic aromatic substitution at positions 6, 7, or 8. Attempting to substitute this compound with closely related analogs, such as 3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine (CAS 20348-23-6) or 2H-Pyrido[4,3-b]-1,4-oxazin-3-(4H)-one (CAS 20348-20-3), introduces critical structural modifications that fundamentally alter the electronic properties, hydrogen-bonding capacity, and steric profile of the building block. Such substitutions can lead to the failure of key synthetic steps, particularly in the construction of potent kinase inhibitors like R406 (tamatinib), where the precise geometry and oxidation state of the oxazinone ring are essential for subsequent functionalization and target binding [1].

Product-Specific Quantitative Differentiation: Evidence for Selecting 2H-Pyrido[3,2-b]-1,4-oxazin-3(4H)-one (CAS 20348-09-8)


Kinase Inhibitor Potency: Direct Comparison of a Pyridooxazinone Derivative (R406) vs. Clinically Relevant Comparator

Derivatives of the 2H-Pyrido[3,2-b]-1,4-oxazin-3(4H)-one scaffold exhibit exceptional potency in specific kinase inhibition assays. For instance, the advanced derivative R406 (CAS 841290-80-0) is a potent ATP-competitive inhibitor of spleen tyrosine kinase (Syk) with an inhibitory constant (Ki) of 30 nM. For comparison, the clinically relevant Syk inhibitor Entospletinib has an IC50 of 15-30 nM against Syk in cell-free assays. This demonstrates that the pyridooxazinone core enables binding interactions in the ATP pocket of Syk that are comparable to those of established chemical series.

Kinase Inhibition Spleen Tyrosine Kinase (Syk) Cancer Therapeutics

Analgesic Activity and Therapeutic Index: A Pyridooxazinone Derivative Demonstrates Superior Safety vs. Aspirin

A derivative of the core scaffold, 4-{3-[4-(4-fluorophenyl-1-piperazinyl)propyl]}-2H-pyrido[3,2-b]-1,4-oxazin-3(4H)-one (Compound 6c), was directly compared to acetylsalicylic acid (aspirin) in established in vivo models of pain. In the mouse phenylquinone writhing test, Compound 6c exhibited an ED50 of 12.5 mg/kg (p.o.). Critically, Compound 6c demonstrated a superior safety index of 5.1 compared to aspirin, indicating a more favorable balance between analgesic efficacy and toxicity. [1]

Analgesic Antinociceptive Pain Management

Antibacterial Efficacy: A Fluoro-Pyridooxazinone Analog Shows Potent Anti-MRSA Activity

Substituted pyridooxazinones have been identified as key components in novel bacterial topoisomerase inhibitors (NBTIs). A fluoro-substituted pyridooxazinone analog demonstrated potent activity against Staphylococcus aureus, including methicillin-resistant strains, with a minimum inhibitory concentration (MIC) of 0.5 µg/mL. This activity is benchmarked against other potent RHS moieties in the NBTI class, such as pyridodioxane, which also exhibits an MIC of 0.5 µg/mL. This confirms the pyridooxazinone core's utility in designing potent antibacterial agents. [1]

Antibacterial Antibiotic Resistance MRSA

Commercial Availability and Verified Purity: Ensuring Reproducible Research Outcomes

The procurement value of 2H-Pyrido[3,2-b]-1,4-oxazin-3(4H)-one is underpinned by its consistent and verifiable high purity from major suppliers. For example, AKSci and Thermo Scientific (Alfa Aesar) supply the compound with a certified minimum purity of 98%, as confirmed by analytical methods. This level of purity is significantly higher than that offered for less specialized or generic heterocyclic building blocks, where purities of 95% or less are common. The compound is a solid with a sharp melting point of 204-208°C, a key indicator of chemical identity and purity.

Chemical Purity Reproducibility Sourcing

Validated Application Scenarios for 2H-Pyrido[3,2-b]-1,4-oxazin-3(4H)-one (CAS 20348-09-8)


Synthesis of Spleen Tyrosine Kinase (Syk) Inhibitors for Cancer and Inflammation Research

This compound is a validated intermediate in the synthesis of potent Syk inhibitors, as exemplified by R406 (Ki = 30 nM). Procurement is justified for drug discovery programs targeting Syk-dependent pathologies, including B-cell malignancies, rheumatoid arthritis, and immune thrombocytopenia.

Development of Novel Non-Opioid Analgesic Candidates with a Superior Therapeutic Window

Given the demonstrated efficacy and improved safety index of pyridooxazinone derivatives compared to aspirin, this scaffold is a high-priority starting point for medicinal chemistry campaigns aimed at discovering new analgesics with reduced side effects and abuse potential. [1]

Design of Novel Antibacterial Agents to Combat Drug-Resistant Gram-Positive Pathogens

The pyridooxazinone core is a proven 'right-hand side' (RHS) component of novel bacterial topoisomerase inhibitors (NBTIs) with potent anti-staphylococcal activity (MIC = 0.5 µg/mL). Its use is critical in structure-activity relationship (SAR) studies to optimize antibacterial potency and reduce hERG liability in the NBTI class. [2]

High-Fidelity Medicinal Chemistry Requiring a Crystalline, High-Purity Building Block

For synthetic protocols demanding high reproducibility, the ≥98% purity and well-defined solid state (mp 204-208°C) of this compound minimize side reactions and ensure consistent yields, making it the preferred choice over less pure or structurally ambiguous alternatives.

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